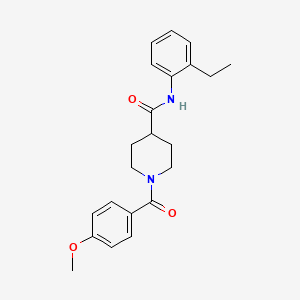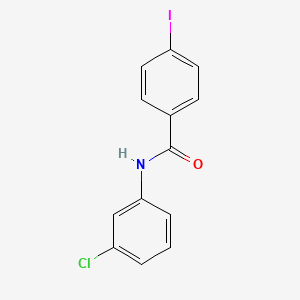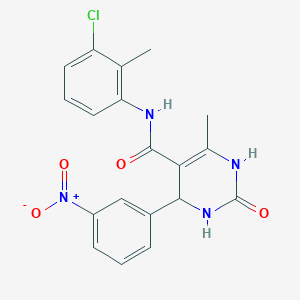![molecular formula C18H21BrO4 B5185978 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5185978.png)
1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, commonly known as BPN or BPN14770, is a small molecule drug that has gained attention in the scientific community for its potential therapeutic applications. BPN is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a role in regulating inflammation and memory formation in the brain. In
Mécanisme D'action
BPN is a selective inhibitor of 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, an enzyme that plays a role in regulating inflammation and memory formation in the brain. By inhibiting 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, BPN increases the levels of cyclic adenosine monophosphate (cAMP) in the brain, which leads to increased synaptic plasticity and improved cognitive function. BPN also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPN has been shown to have several biochemical and physiological effects in animal models. In addition to improving cognitive function and reducing inflammation, BPN has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity. BPN has also been shown to increase the levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a role in vasodilation and smooth muscle relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPN in lab experiments is its selectivity for 1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, which reduces the risk of off-target effects. BPN also has good bioavailability and can cross the blood-brain barrier, making it a promising candidate for treating neurological disorders. However, one limitation of using BPN in lab experiments is its relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several future directions for research on BPN. One area of interest is the potential therapeutic applications of BPN in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of BPN in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to understand the long-term effects of BPN on cognitive function and inflammation. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BPN in humans.
Méthodes De Synthèse
The synthesis of BPN involves several steps, starting with the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to form 2-[2-(3-bromophenoxy)ethoxy]ethanol. The final step involves the reaction of 2-[2-(3-bromophenoxy)ethoxy]ethanol with 2-methoxy-4-methylbenzene in the presence of a catalyst to form BPN.
Applications De Recherche Scientifique
BPN has shown potential therapeutic applications in several areas of research, including neurodegenerative diseases, inflammation, and memory disorders. In preclinical studies, BPN has been shown to improve cognitive function in animal models of Alzheimer's disease and Down syndrome. BPN has also been shown to have anti-inflammatory effects in animal models of asthma and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-[2-[2-(3-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO4/c1-14-6-7-17(18(12-14)20-2)23-11-9-21-8-10-22-16-5-3-4-15(19)13-16/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEJPFZEBPFKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5185900.png)


![2-(ethylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5185931.png)

![methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B5185953.png)
![4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5185956.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5185957.png)
![3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid](/img/structure/B5185964.png)

![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5185981.png)
![2,2-dimethyl-5-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5185984.png)
![3-ethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185989.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5186000.png)